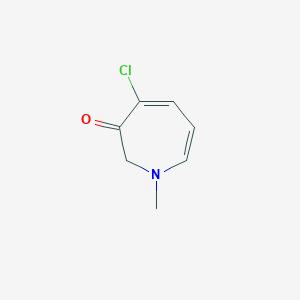
4-Chloro-1-methyl-2H-azepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methyl-2H-azepin-3-one, also known as clozapine, is a tricyclic dibenzodiazepine derivative that was first synthesized in 1958. It is a potent antipsychotic and has been used to treat schizophrenia since the 1970s. Clozapine is unique among antipsychotic drugs in that it has a low affinity for dopamine D2 receptors, which are the primary target of most antipsychotic drugs. Instead, it has a high affinity for serotonin 5-HT2A receptors, which may contribute to its efficacy in treating schizophrenia.
Mécanisme D'action
Clozapine's mechanism of action is not fully understood, but it is thought to involve a combination of serotonin and dopamine receptor antagonism, as well as modulation of other neurotransmitter systems. It has been suggested that 4-Chloro-1-methyl-2H-azepin-3-one's unique receptor profile may contribute to its efficacy in treating schizophrenia.
Effets Biochimiques Et Physiologiques
Clozapine has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and modulation of immune function. It has also been shown to have beneficial effects on cardiovascular health, such as reducing the risk of myocardial infarction.
Avantages Et Limitations Des Expériences En Laboratoire
Clozapine's unique receptor profile makes it a valuable tool for studying the role of serotonin and dopamine receptors in various physiological processes. However, its potency and potential side effects make it important to use caution when working with this compound in the lab.
Orientations Futures
There are many potential future directions for research on 4-Chloro-1-methyl-2H-azepin-3-one, including investigating its effects on other neurotransmitter systems, exploring its potential for treating other psychiatric disorders, and developing new compounds based on its structure. Additionally, there is a need for further research on the mechanisms underlying 4-Chloro-1-methyl-2H-azepin-3-one's efficacy in treating schizophrenia, as well as the potential long-term effects of treatment with this drug.
Méthodes De Synthèse
Clozapine can be synthesized in several ways, but the most commonly used method involves the reaction of 8-chloro-10H-dibenzo[b,f][1,4]oxazepine with methylamine followed by cyclization to form 4-chloro-1-methyl-2H-azepin-3-one. This synthesis method has been optimized over the years to increase yield and purity.
Applications De Recherche Scientifique
Clozapine has been extensively studied in the context of schizophrenia treatment, and it has been found to be effective in reducing positive and negative symptoms of the disease. It has also been used to treat other psychiatric disorders, such as bipolar disorder and treatment-resistant depression.
Propriétés
Numéro CAS |
110835-78-4 |
|---|---|
Nom du produit |
4-Chloro-1-methyl-2H-azepin-3-one |
Formule moléculaire |
C7H8ClNO |
Poids moléculaire |
157.6 g/mol |
Nom IUPAC |
4-chloro-1-methyl-2H-azepin-3-one |
InChI |
InChI=1S/C7H8ClNO/c1-9-4-2-3-6(8)7(10)5-9/h2-4H,5H2,1H3 |
Clé InChI |
CUFHWKWFRANMTL-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)C(=CC=C1)Cl |
SMILES canonique |
CN1CC(=O)C(=CC=C1)Cl |
Synonymes |
3H-Azepin-3-one, 4-chloro-1,2-dihydro-1-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



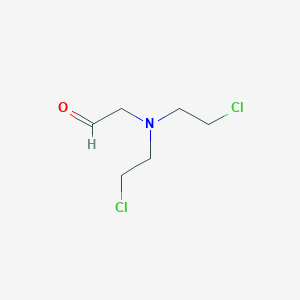

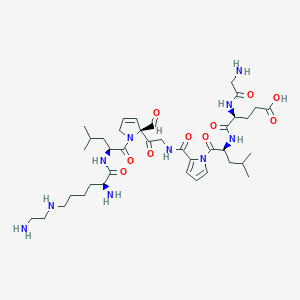
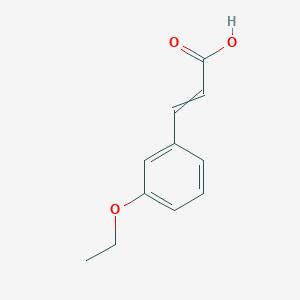
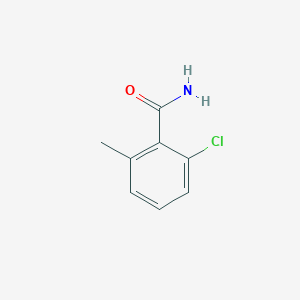
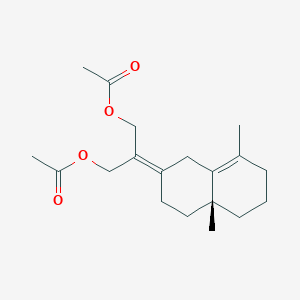

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
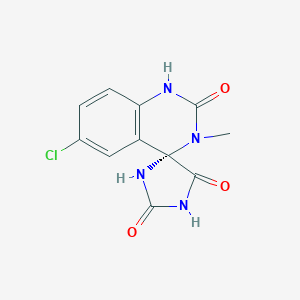
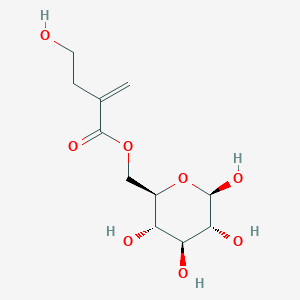
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
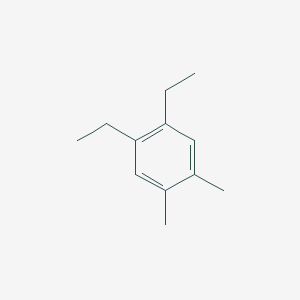

![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)